molecular formula C23H20ClN3S B12028874 3-(4-Chlorophenyl)-5-((3-methylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole CAS No. 477332-65-3

3-(4-Chlorophenyl)-5-((3-methylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole

Katalognummer: B12028874
CAS-Nummer: 477332-65-3
Molekulargewicht: 405.9 g/mol
InChI-Schlüssel: FVQRFVHGSUSHPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chlorophenyl)-5-((3-methylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

The synthesis of 3-(4-Chlorophenyl)-5-((3-methylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of substituents: The chlorophenyl, methylbenzylthio, and tolyl groups are introduced through various substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

3-(4-Chlorophenyl)-5-((3-methylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-(4-Chlorophenyl)-5-((3-methylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)-5-((3-methylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

3-(4-Chlorophenyl)-5-((3-methylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole can be compared with other triazole derivatives:

    3-(4-Chlorophenyl)-4H-1,2,4-triazole: Lacks the methylbenzylthio and tolyl groups, leading to different chemical and biological properties.

    5-((3-methylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole: Lacks the chlorophenyl group, affecting its reactivity and applications.

    4-(p-tolyl)-4H-1,2,4-triazole: Lacks both the chlorophenyl and methylbenzylthio groups, resulting in distinct characteristics.

Eigenschaften

CAS-Nummer

477332-65-3

Molekularformel

C23H20ClN3S

Molekulargewicht

405.9 g/mol

IUPAC-Name

3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole

InChI

InChI=1S/C23H20ClN3S/c1-16-6-12-21(13-7-16)27-22(19-8-10-20(24)11-9-19)25-26-23(27)28-15-18-5-3-4-17(2)14-18/h3-14H,15H2,1-2H3

InChI-Schlüssel

FVQRFVHGSUSHPM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC(=C3)C)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.